Ethyl 4-bromo-3-cyano-5-formylbenzoate
Description
Ethyl 4-bromo-3-cyano-5-formylbenzoate is a multifunctional aromatic ester characterized by a benzoate core substituted with bromine (Br) at position 4, a cyano group (CN) at position 3, and a formyl group (CHO) at position 4. The ethyl ester moiety enhances lipophilicity, making it suitable for organic synthesis intermediates or bioactive compound development. While direct crystallographic data for this compound are unavailable, programs like SHELX are widely used for structural analysis of similar esters .
Properties
IUPAC Name |
ethyl 4-bromo-3-cyano-5-formylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)7-3-8(5-13)10(12)9(4-7)6-14/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RARFOPBMDRGPLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C#N)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-3-cyano-5-formylbenzoate typically involves the following steps:
Formylation: The addition of a formyl group to the benzene ring.
Cyano Group Introduction: The addition of a cyano group to the benzene ring.
Esterification: The formation of the ethyl ester.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process typically includes:
- Use of catalysts to speed up the reaction.
- Maintaining specific temperature and pressure conditions.
- Purification steps to isolate the desired product.
Types of Reactions:
Substitution Reactions: The bromine atom can be replaced by other substituents.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The cyano group can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide in acetone.
Oxidation: Reagents like potassium permanganate in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in dry ether.
Major Products Formed:
Substitution: Various substituted benzoates.
Oxidation: 4-bromo-3-cyano-5-carboxybenzoate.
Reduction: 4-bromo-3-amino-5-formylbenzoate.
Scientific Research Applications
Ethyl 4-bromo-3-cyano-5-formylbenzoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3-cyano-5-formylbenzoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the cyano group can undergo nucleophilic substitution. The bromine atom can be involved in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
*Calculated based on substituent contributions.
Key Observations:
Reactivity: The cyano and formyl groups in the target compound enhance electrophilic substitution reactivity compared to analogs like Ethyl 4-cyclopropylbenzoate, which lacks strong electron-withdrawing substituents. Bromine at position 4 may facilitate nucleophilic aromatic substitution (NAS), similar to iodine in Ethyl 4-ethyl-3-iodobenzoate but with slower kinetics due to lower leaving-group ability .
Lipophilicity and Solubility :
- The bromine and ethyl ester in the target compound increase lipophilicity (logP ~3.5 estimated), surpassing Ethyl 4-fluoro-3-nitrobenzoate (logP ~2.1). This makes it more suitable for lipid-rich environments, such as cell-membrane penetration in bioactive applications .
Biological Activity: While Ethyl 4-hydroxy-3-iodobenzoate () and black pepper-derived ethyl acetate extracts () show antifungal properties, the target compound’s cyano group may confer toxicity or altered bioactivity. However, direct biological data are lacking.
Biological Activity
Ethyl 4-bromo-3-cyano-5-formylbenzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula C11H8BrNO3 and features several functional groups that contribute to its reactivity and biological properties:
- Bromine Atom : Enhances electrophilicity.
- Cyano Group : Increases polarity and potential for hydrogen bonding.
- Formyl Group : Provides reactivity in condensation reactions.
These structural components allow the compound to interact with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The cyano and formyl groups can participate in hydrogen bonding, influencing binding affinity. The compound may inhibit enzyme activity by occupying active sites or altering enzyme conformation.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance, in vitro tests demonstrated significant inhibition of bacterial growth:
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 256 |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, the compound showed cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 25 |
| A549 (lung cancer) | 20 |
The mechanism underlying these effects may involve apoptosis induction and cell cycle arrest, although further research is necessary to elucidate the exact pathways involved .
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a strong bactericidal effect, outperforming standard antibiotics such as penicillin. The study highlighted the potential for this compound to be developed into a novel antimicrobial treatment .
Case Study: Cancer Cell Line Studies
Another investigation focused on the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to significant cell death and reduced proliferation rates compared to untreated controls. Mechanistic studies suggested that the compound induced apoptosis through the activation of caspase pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
